4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of an appropriate amine (such as furan-2-ylamine) with an acyl chloride (e.g., 2-chlorobenzoyl chloride) to form the amide linkage. The subsequent reaction with hydrazine hydrate yields the hydrazone intermediate, which then undergoes cyclization to form the final product .
Reaction Conditions: The specific reaction conditions, solvents, and temperatures vary depending on the synthetic pathway. Researchers have explored different methods to optimize yields and purity.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups, affecting its properties.
Substitution: Substitution reactions at the aromatic ring or other functional groups are possible.
Hydrazine hydrate: Used for hydrazone formation.
Acyl chlorides: Essential for amide bond formation.
Cyclization agents: Required for the final product formation.
Major Products: The major product is the target compound itself, 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in material science and catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related benzothiazole derivatives:
4-{(E)-[2-(2-{[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}phenyl 4-chlorobenzoate: .
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate: .
4-{(E)-[2-(2-{2-[(Cyclohexylamino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 3-chlorobenzoate: .
Properties
Molecular Formula |
C21H16ClN3O5 |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H16ClN3O5/c22-17-5-2-1-4-16(17)21(28)30-15-9-7-14(8-10-15)12-24-25-19(26)13-23-20(27)18-6-3-11-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
ILDJTAPYWWGZDH-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CO3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
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